Itraconazole
Overview
Description
Itraconazole Description
Itraconazole is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is an orally active drug that has been approved for use in treating superficial and systemic mycoses. Itraconazole works by inhibiting fungal cytochrome P-450, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Its efficacy extends to a range of fungal infections, including dermatophytosis, onychomycosis, and various systemic infections such as aspergillosis and candidiasis .
Synthesis Analysis
The synthesis of itraconazole and its analogues has been a subject of interest to enhance its biological activity and to understand the structure-activity relationship. The triazole functionality is crucial for its antifungal properties, and modifications to the itraconazole side chain have been explored to increase potency against endothelial cell proliferation and hedgehog (Hh) signaling pathways. These modifications have led to the development of analogues with increased potency and provided insights into the optimal configuration around the dioxolane ring of the itraconazole scaffold .
Molecular Structure Analysis
Itraconazole's molecular structure is characterized by the presence of a triazole ring, which is essential for its mechanism of action. The drug's efficacy as an antifungal agent is attributed to its high affinity for fungal cytochrome P-450 enzymes. The structure-activity relationship studies indicate that the triazole functionality is required for the inhibition of angiogenesis, a process that is also targeted by itraconazole for its anticancer properties .
Chemical Reactions Analysis
Itraconazole interacts with various therapeutic agents, which can limit its clinical use due to potential drug interactions. Its ability to inhibit the Hedgehog signaling pathway, which is crucial for the development of basal cell carcinoma, is one of the chemical reactions that extend its use beyond antifungal therapy. Itraconazole has been shown to reduce Hedgehog pathway activity and tumor size in human basal cell carcinoma tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of itraconazole, such as its poor water solubility, have led to the development of alternative formulations to improve its absorption and bioavailability. Cyclodextrin-based formulations, both oral and intravenous, have been created to enhance the solubility of itraconazole, resulting in improved blood and tissue levels and greater efficacy for various indications, especially in patients with absorption issues 10.
Relevant Case Studies
Clinical trials have demonstrated the effectiveness of itraconazole in treating a wide range of fungal infections. For instance, in the treatment of basal cell carcinoma, itraconazole has shown anti-tumor activity by reducing cell proliferation and tumor area. Patients with multiple nonbiopsied tumors achieved partial response or had stable disease . Additionally, itraconazole has been repurposed as an anticancer chemotherapeutic, inhibiting angiogenesis and Hedgehog signaling pathways, which are implicated in cancer growth . In the context of enterovirus replication, itraconazole has been identified as a broad-spectrum inhibitor, targeting the oxysterol-binding protein and disrupting virus-induced membrane alterations essential for viral replication .
Scientific Research Applications
1. Antifungal Activity and Effectiveness in Aspergillosis Itraconazole, a triazole derivative, exhibits significant antifungal activity, particularly effective in treating aspergillosis. It has shown efficacy in experimental models of aspergillosis and demonstrates activity against various species and strains of Aspergillus. Morphological destruction of inoculated hyphae and complete inhibition of hyphal outgrowth in culture have been observed with itraconazole, highlighting its potential in clinical applications for disseminated aspergillosis (van Cutsem et al., 1984).
2. Anticancer Potential in Glioblastoma In recent studies, itraconazole has shown promise as a novel anticancer agent. Specifically, it inhibits the proliferation of glioblastoma cells both in vitro and in vivo. This effect is primarily due to the induction of autophagy in cancer cells, a process that itraconazole seems to activate. The drug retards cholesterol trafficking from late endosomes and lysosomes to the plasma membrane, suppressing AKT1-MTOR signaling, which leads to autophagy induction and inhibition of cell proliferation. These findings suggest a potential new therapeutic application of itraconazole in the management of glioblastoma (Liu et al., 2014).
3. Role in Treating Various Superficial and Systemic Mycoses Itraconazole has demonstrated effectiveness in a wide range of superficial and more serious 'deep' fungal infections. It is highly effective against dermatophyte or yeast infections, with response rates generally above 80%. Additionally, it has shown good to excellent response rates in diseases like paracoccidioidomycosis, histoplasmosis, sporotrichosis, blastomycosis, systemic candidiasis, coccidioidomycosis, chromomycosis, aspergillosis, and cryptococcosis. These findings underline its broad spectrum of action against human fungal pathogens (Grant & Clissold, 1989).
4. Anticancer Effects via the Hedgehog Pathway Itraconazole has been identified to impact the Hedgehog pathway, contributing to its anticancer effects. This pathway is notably activated in various cancer cells. Itraconazole acts on the smoothened receptor in the Hedgehog pathway, reducing the release of glioma-associated oncogene homolog and exerting anticancer effects, such as promoting apoptosis of cancer cells and inhibiting proliferation. This action paves the way for itraconazole's potential use as a novel anticancer drug (Wei et al., 2020).
5. Pharmacokinetics and Drug Optimization Studies on the pharmacokinetics of itraconazole have provided insights into optimizing its therapeutic use. Itraconazole is highly lipophilic and is better absorbed at low pH. Its bioavailability and interaction with other drugs, due to its potent inhibition of cytochrome P450 (CYP) 3A4, are crucial factors in determining its effectiveness and safety in various fungal infections (Poirier & Cheymol, 1998).
6. Antiangiogenic Properties and Cancer Therapy There is emerging evidence that itraconazole possesses antiangiogenic properties, which could be significant in cancer therapy. Inhibiting angiogenesis, a critical process in tumor growth, itraconazole acts on vascular endothelial growth factor receptor 2 (VEGFR2), impacting its glycosylation, trafficking, and signaling. This multifaceted action of itraconazole adds to its potential as an anticancer agent, particularly in cancers where angiogenesis plays a key role (Nacev et al., 2011).
Safety And Hazards
Future Directions
Itraconazole remains an important agent in the prevention and treatment of fungal infection. It has a broad-spectrum of activity and is available in both an intravenous and oral form making long-term use in chronic mycoses practical . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway in a similar way to sonidegib .
properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-ZPGVKDDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023180 | |
Record name | Itraconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
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Molecular Weight |
705.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
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Solubility |
Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |
Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Itraconazole | |
Color/Form |
Solid, Crystals from toluene | |
CAS RN |
84625-61-6 | |
Record name | Itraconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |
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Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
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Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166.2 °C | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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